Potassiumtetracyanoplatinate(II)hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of potassiumtetracyanoplatinate(II)hydrate typically involves the reduction of hexachloroplatinic acid (H₂PtCl₆) to tetrachloroplatinic acid (H₂PtCl₄) using an ascorbic acid solution. This is followed by the addition of a potassium hydroxide solution to convert H₂PtCl₄ into a platinum hydroxide precipitate. The platinum hydroxide is then subjected to pressure cyanidation treatment to obtain the final product, K₂Pt(CN)₄·xH₂O .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The yield of this compound in industrial production can exceed 96% .

Analyse Des Réactions Chimiques

Types of Reactions

Potassiumtetracyanoplatinate(II)hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to form lower oxidation state complexes.

Substitution: Ligand substitution reactions where cyanide ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia and phosphines.

Major Products Formed

Oxidation: Higher oxidation state platinum complexes.

Reduction: Lower oxidation state platinum complexes.

Substitution: New coordination compounds with different ligands.

Applications De Recherche Scientifique

Potassiumtetracyanoplatinate(II)hydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with biological molecules.

Industry: Used in electroplating, photography, and as a precursor for the production of other platinum-based materials

Mécanisme D'action

The mechanism of action of potassiumtetracyanoplatinate(II)hydrate involves its ability to form stable complexes with various ligands. The cyanide ligands in the compound can coordinate with metal centers, leading to the formation of new coordination compounds. This property is exploited in catalysis and in the formation of biologically active complexes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassiumtetracyanopalladate(II)hydrate

- Potassiumtetracyanonickelate(II)hydrate

- Potassiumhexacyanoruthenate(II)hydrate

- Potassiumdicyanoargentate

- Potassiumdicyanoaurate(I)

Uniqueness

Potassiumtetracyanoplatinate(II)hydrate is unique due to its platinum center, which imparts distinct chemical properties compared to similar compounds with different metal centers. The platinum center allows for the formation of stable complexes and exhibits unique catalytic properties .

Activité Biologique

Potassium tetracyanoplatinate(II) hydrate, commonly referred to as K2[Pt(CN)4]·xH2O, is a coordination compound that has garnered attention in various fields of research, particularly in biochemistry and materials science. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : K2[Pt(CN)4]·xH2O

- Molecular Weight : Approximately 444.25 g/mol (anhydrous)

- Appearance : Yellow crystalline solid

- Solubility : Soluble in water; forms a hydrate

Mechanisms of Biological Activity

Potassium tetracyanoplatinate(II) hydrate exhibits notable biological activity primarily due to its platinum center, which can interact with biological molecules such as DNA and proteins. The following mechanisms have been identified:

- DNA Interaction : The compound can intercalate into DNA strands, potentially leading to inhibition of replication and transcription processes. This property is similar to that observed in other platinum-based drugs, such as cisplatin.

- Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Antimicrobial Properties : Preliminary studies suggest that potassium tetracyanoplatinate(II) exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antimicrobial therapies.

Case Studies

-

Antitumor Activity :

- A study published in the Journal of Inorganic Biochemistry investigated the cytotoxic effects of potassium tetracyanoplatinate(II) on cancer cell lines. Results indicated significant dose-dependent inhibition of cell proliferation in HeLa cells (human cervical cancer), suggesting potential as an anticancer agent .

- Enzyme Interaction :

- Antimicrobial Studies :

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

dipotassium;platinum(2+);tetracyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.2K.Pt/c4*1-2;;;/q4*-1;2*+1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTWTIKOKWPUAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

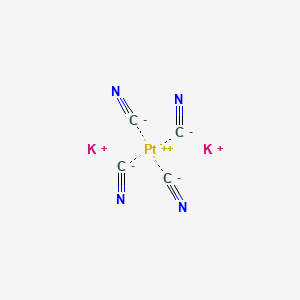

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4K2N4Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931455 |

Source

|

| Record name | Potassium tetracyanoplatinate(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562-76-5 |

Source

|

| Record name | Potassium tetracyanoplatinate(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.